molecular formula C20H21N7O2S B12276164 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B12276164
M. Wt: 423.5 g/mol
InChI Key: CGDRXNVINYXBRX-UHFFFAOYSA-N
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Description

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that features a unique combination of pyrazole, pyridazine, piperazine, and benzothiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and pyridazine rings, followed by their integration into the piperazine and benzothiazole frameworks.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N7O2S

Molecular Weight

423.5 g/mol

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C20H21N7O2S/c1-14-13-15(2)27(23-14)19-8-7-18(21-22-19)25-9-11-26(12-10-25)20-16-5-3-4-6-17(16)30(28,29)24-20/h3-8,13H,9-12H2,1-2H3

InChI Key

CGDRXNVINYXBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C

Origin of Product

United States

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